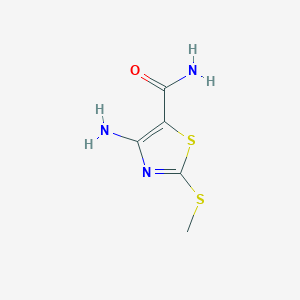

4-アミノ-2-(メチルチオ)チアゾール-5-カルボキサミド

説明

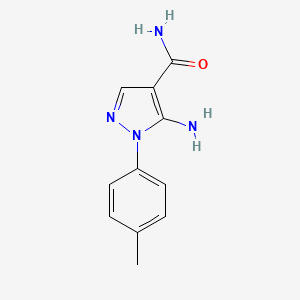

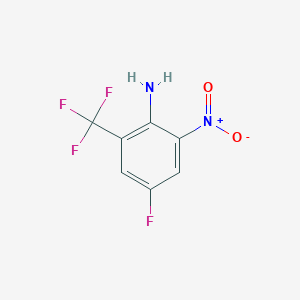

4-Amino-2-(methylthio)thiazole-5-carboxamide is a compound of interest in the synthesis of thiazole derivatives, which are valuable for various applications due to their chemical properties. Thiazoles are heterocyclic compounds that feature both sulfur and nitrogen in the ring. These compounds play a crucial role in medicinal chemistry and have been utilized in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives, including 4-Amino-2-(methylthio)thiazole-5-carboxamide, can be achieved through various methods. One efficient route involves the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent, leading to the introduction of different functional groups into the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013). Additionally, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate has been used for the regioselective synthesis of thiazole carboxamides, showcasing the versatility of synthetic approaches (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-(methylthio)thiazole-5-carboxamide, like other thiazole derivatives, is characterized by the presence of a thiazole ring—a five-membered ring containing nitrogen and sulfur atoms. This structure contributes to the compound's chemical reactivity and interaction with other molecules. X-ray diffraction studies have been employed to confirm the regioisomeric products and elucidate the detailed structural characteristics of these molecules (Singh et al., 2022).

Chemical Reactions and Properties

4-Amino-2-(methylthio)thiazole-5-carboxamide participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of thiazole derivatives. Its reactivity is influenced by the functional groups attached to the thiazole ring, enabling the synthesis of compounds with diverse biological activities. The ability to undergo cyclization and substitution reactions makes it a valuable building block in organic synthesis (Kumar et al., 2013).

科学的研究の応用

抗癌活性

2-アミノチアゾール骨格は、問題の化合物の部分を構成しており、抗癌活性と関連付けられています . これは、4-アミノ-2-(メチルチオ)チアゾール-5-カルボキサミドが、新しい抗癌剤の開発に潜在的に使用できることを示唆しています .

抗酸化活性

4-アミノ-2-(メチルチオ)チアゾール-5-カルボキサミドを含む2-アミノチアゾール系化合物は、抗酸化活性を示すことがわかっています . これは、それらが酸化ストレスによって引き起こされる疾患の治療に使用できることを意味します .

抗菌活性

2-アミノチアゾール骨格は、抗菌活性と関連付けられています . これは、4-アミノ-2-(メチルチオ)チアゾール-5-カルボキサミドが、新しい抗菌剤の開発に潜在的に使用できることを示唆しています .

抗炎症活性

2-アミノチアゾール系化合物は、抗炎症活性を示すことがわかっています . これは、それらが炎症性疾患の治療に使用できることを意味します .

神経保護活性

4-アミノ-2-(メチルチオ)チアゾール-5-カルボキサミドを含むチアゾール誘導体は、神経疾患において幅広い潜在的な用途があることが示唆されています . これは、それらがさまざまな神経疾患の治療に使用できることを示唆しています .

抗腫瘍および細胞毒性活性

チアゾール誘導体は、抗腫瘍および細胞毒性活性と関連付けられています . これは、4-アミノ-2-(メチルチオ)チアゾール-5-カルボキサミドが、新しい抗腫瘍剤の開発に潜在的に使用できることを示唆しています .

作用機序

Target of Action

The compound 4-Amino-2-(methylthio)thiazole-5-carboxamide, also known as 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . This class of compounds has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . One of the primary targets of this compound is Traf2- and Nck-interacting kinase (TNIK), which regulates the Wnt signaling pathway .

Mode of Action

The compound interacts with its target, TNIK, through hydrogen bond interactions . This interaction can inhibit the function of TNIK, thereby regulating the Wnt signaling pathway . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Biochemical Pathways

The inhibition of TNIK by 4-Amino-2-(methylthio)thiazole-5-carboxamide affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell proliferation .

Result of Action

The result of the action of 4-Amino-2-(methylthio)thiazole-5-carboxamide is the inhibition of cancer cell proliferation . By targeting TNIK and disrupting the Wnt signaling pathway, the compound can potentially inhibit the growth and proliferation of cancer cells .

将来の方向性

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are used in the cure of cancer and have been prepared for expenditure in cancer therapy . This suggests that there is a potential for future research and development in this area.

特性

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-10-5-8-3(6)2(11-5)4(7)9/h6H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCLRMIUWNNJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315457 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39736-30-6 | |

| Record name | 39736-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)